molecular formula C35H36N2O3 B1226379 2-Anilino-6-dibutylamino-3-methylfluoran CAS No. 89331-94-2

2-Anilino-6-dibutylamino-3-methylfluoran

Cat. No.: B1226379
CAS No.: 89331-94-2
M. Wt: 532.7 g/mol
InChI Key: XAAILNNJDMIMON-UHFFFAOYSA-N
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Description

2-Anilino-6-dibutylamino-3-methylfluoran is a fluorochrome compound known for its distinctive optical properties. It is particularly noted for its reversible color change under UV light, making it highly suitable for applications in security inks and anti-counterfeiting labels . The compound’s unique structure enables precise optical properties crucial for various industrial applications.

Mechanism of Action

Target of Action

The primary target of 2-Anilino-6-dibutylamino-3-methylfluoran is visible light in the electromagnetic spectrum . The compound exhibits excellent light absorption capabilities, particularly in the visible region .

Mode of Action

When exposed to UV light, this compound undergoes a reversible color change from colorless to a vivid blue or purple hue . This color change is reversed, and the compound reverts back to its original colorless state once removed from UV radiation .

Biochemical Pathways

The compound plays a crucial role in the development of temperature-controlled light-driven phase change materials (PCMs) systems . These PCMs have garnered attention for their ability to convert visible light into thermal energy and store it as latent heat .

Pharmacokinetics

This ensures its performance over multiple heating and cooling cycles without significant degradation or loss of functionality .

Result of Action

The result of the compound’s action is the conversion of visible light into thermal energy, which can be stored as latent heat . This property makes it an ideal candidate for light-driven systems .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature . Its distinctive optical properties and thermochromic behavior, meaning its color changes with temperature variations, make it suitable for a range of applications including pressure-sensitive copying systems, anti-counterfeiting labels, and security inks .

Biochemical Analysis

Biochemical Properties

2-Anilino-3-methyl-6-(dibutylamino)fluoran plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It exhibits excellent light absorption capabilities in the visible region of the electromagnetic spectrum, allowing it to efficiently convert visible light into thermal energy . This compound interacts with enzymes and proteins, facilitating biochemical assays and acting as a pH indicator . The nature of these interactions is primarily based on its fluorescent properties, which enable the detection and measurement of biochemically active substances in living cells .

Cellular Effects

2-Anilino-3-methyl-6-(dibutylamino)fluoran influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s fluorescent properties allow it to bind to specific proteins or nuclei within the cell, enabling the visualization and measurement of cellular activities . This interaction can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2-Anilino-3-methyl-6-(dibutylamino)fluoran involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s structure allows it to interact with specific enzymes and proteins, leading to the modulation of their activity. These interactions can result in the inhibition or activation of enzymes, thereby influencing various biochemical pathways. Additionally, the compound’s ability to bind to DNA can lead to changes in gene expression, further affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Anilino-3-methyl-6-(dibutylamino)fluoran change over time. The compound exhibits good thermal stability, ensuring its performance over multiple heating and cooling cycles without significant degradation . Its stability and degradation can vary depending on the experimental conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of proper handling and storage to maintain its efficacy .

Dosage Effects in Animal Models

The effects of 2-Anilino-3-methyl-6-(dibutylamino)fluoran vary with different dosages in animal models. At lower dosages, the compound can effectively interact with target biomolecules without causing significant adverse effects . At higher dosages, toxic or adverse effects may be observed, including potential health risks . It is crucial to determine the appropriate dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

2-Anilino-3-methyl-6-(dibutylamino)fluoran is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound’s metabolic pathways include its conversion into different metabolites, which can influence metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within the cell, highlighting the importance of understanding its metabolic pathways for effective application in biochemical assays .

Transport and Distribution

The transport and distribution of 2-Anilino-3-methyl-6-(dibutylamino)fluoran within cells and tissues involve specific transporters and binding proteins . The compound’s localization and accumulation can be influenced by these interactions, affecting its overall efficacy. Understanding the transport and distribution mechanisms is essential for optimizing its use in various applications .

Subcellular Localization

2-Anilino-3-methyl-6-(dibutylamino)fluoran exhibits specific subcellular localization, which can impact its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization is crucial for its role in biochemical assays and other applications, as it ensures the compound interacts with the intended biomolecules .

Chemical Reactions Analysis

2-Anilino-6-dibutylamino-3-methylfluoran undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield amine derivatives .

Properties

IUPAC Name

2'-anilino-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N2O3/c1-4-6-19-37(20-7-5-2)26-17-18-29-33(22-26)39-32-21-24(3)31(36-25-13-9-8-10-14-25)23-30(32)35(29)28-16-12-11-15-27(28)34(38)40-35/h8-18,21-23,36H,4-7,19-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAILNNJDMIMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029817
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one-6'-(dibutylamino)-3'-methyl-2'-(phenylamino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dibutylamino)-3'-methyl-2'-(phenylamino)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

89331-94-2
Record name 6′-(Dibutylamino)-3′-methyl-2′-(phenylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Anilino-3-methyl-6-(dibutylamino)fluoran
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dibutylamino)-3'-methyl-2'-(phenylamino)-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one-6'-(dibutylamino)-3'-methyl-2'-(phenylamino)-
Source EPA DSSTox
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Record name 6'-(dibutylamino)-3'-methyl-2'-(phenylamino)spiro[isobenzofuran-1(3H),9-(9H)-xanthen]-3-one
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dibutylamino)-3'-methyl-2'-(phenylamino)
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Record name 2-ANILINO-3-METHYL-6-(DIBUTYLAMINO)FLUORAN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 2-Anilino-6-dibutylamino-3-methylfluoran (ODB-2) in scientific research?

A1: ODB-2 is primarily studied for its thermochromic properties. It has been investigated as a key component in light-driven phase change materials (PCMs) []. These materials have the ability to convert light energy into thermal energy and store it as latent heat. ODB-2's ability to change color with temperature allows for the creation of PCM systems with temperature-control features, preventing overheating by modulating light absorption.

Q2: How does the structure of this compound (ODB-2) affect its release from microcapsules?

A2: While the provided research doesn't delve into the specific structural influence of ODB-2 on its release from microcapsules, it highlights its role as an indicator in a controlled release system []. The research focuses on microcapsules with a photo-crosslinkable polyurethane acrylate (PUA) shell. ODB-2 is encapsulated alongside another compound, 4-hydroxy-4'-isopropoxydiphenylsulfone (D-8). Upon heating, D-8 reacts with ODB-2, leading to a color change that researchers can measure. The PUA shell can be manipulated through UV irradiation, affecting the release of D-8 and subsequently, the observed color change. This system allows for studying controlled release mechanisms in microcapsules.

Q3: What are the limitations of existing synthesis methods for m-aminophenol, a precursor to compounds like ODB-2?

A3: Current industrial methods to synthesize m-aminophenol, a precursor used in the production of ODB-2, often face drawbacks []. These include:

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